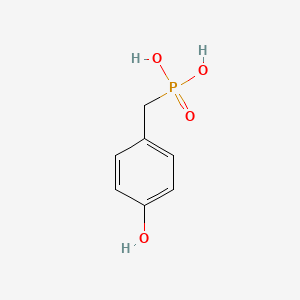

(4-Hydroxybenzyl)phosphonic Acid

Overview

Description

(4-Hydroxybenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring with a hydroxyl group at the para position

Synthetic Routes and Reaction Conditions:

Hydrolysis of Phosphonates: One common method involves the hydrolysis of phosphonates using concentrated hydrochloric acid (35-37% in water) at reflux for 1 to 12 hours.

McKenna Procedure: This two-step reaction involves the use of bromotrimethylsilane followed by methanolysis.

Industrial Production Methods:

- Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or the McKenna procedure due to their efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used for esterification reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Substitution Products: Esters and other substituted derivatives.

Scientific Research Applications

(4-Hydroxybenzyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

Biology: Investigated for its potential as a bioisostere for phosphate groups in biological systems.

Medicine: Explored for its potential use in drug design and as a bone-targeting agent.

Industry: Utilized in the design of supramolecular or hybrid materials and for surface functionalization.

Mechanism of Action

The mechanism of action of (4-Hydroxybenzyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors that typically bind to phosphates . The hydroxyl group on the benzyl ring can also participate in hydrogen bonding, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

- (4-Bromophenyl)phosphonic acid

- (4-Chlorophenyl)phosphonic acid

- (4-Ethylphenyl)phosphonic acid

Uniqueness:

Biological Activity

(4-Hydroxybenzyl)phosphonic Acid, also known as (4-Hydroxyphenyl)methylphosphonic acid, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Target Enzymes

The primary target of this compound is the enzyme 4-hydroxybenzoyl-CoA thioesterase , which plays a crucial role in the metabolism of aromatic compounds. This interaction is vital for its function in biochemical pathways involving the degradation of 4-hydroxybenzoate .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to oxidative stress responses. It has been shown to interact with enzymes such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI) , which are essential for modulating oxidative stress and providing neuroprotection .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects . In models of cerebral ischemia, it significantly reduces neuronal injury and oxidative stress. Studies demonstrate that treatment with this compound leads to sustained reductions in neuronal injury up to 24 hours post-administration .

Dosage Effects

In animal studies, varying dosages have shown different effects. For instance, an intraperitoneal dose of 20 mg/kg in rat models resulted in reduced infarct volumes and improved neurological outcomes following ischemic events .

Temporal Effects

The temporal effects of this compound have been documented in laboratory settings. The compound's protective effects against oxidative stress were observed to last over extended periods, indicating potential for therapeutic applications .

Metabolic Pathways

The metabolic fate of this compound involves the shikimate pathway , which is crucial for the biosynthesis of aromatic amino acids and other secondary metabolites. This pathway's involvement underscores the compound's relevance in both metabolic and pharmacological contexts .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : Serves as a building block for synthesizing more complex organophosphorus compounds.

- Biology : Investigated as a potential bioisostere for phosphate groups, enhancing its utility in biological systems.

- Medicine : Explored for drug design, particularly as a bone-targeting agent due to its affinity for calcium ions .

- Industry : Used in designing supramolecular materials and surface functionalization processes .

Comparison with Similar Compounds

| Compound Name | Unique Properties |

|---|---|

| (4-Bromophenyl)phosphonic acid | Antimicrobial properties |

| (4-Chlorophenyl)phosphonic acid | Potential anti-inflammatory effects |

| (4-Ethylphenyl)phosphonic acid | Enhanced solubility and bioavailability |

This table highlights the unique characteristics of similar phosphonic acids, emphasizing how this compound stands out due to its neuroprotective properties and metabolic roles.

Case Studies

- Cerebral Ischemia Model : In a controlled study involving rats subjected to induced cerebral ischemia, administration of this compound led to a significant reduction in infarct size compared to control groups. The study measured neurological function post-treatment, demonstrating improved outcomes associated with antioxidant activity .

- Oxidative Stress Response : A separate investigation focused on cellular models exposed to oxidative stress revealed that treatment with this compound resulted in upregulation of antioxidant proteins such as Prdx6 and PDI, showcasing its role in cellular defense mechanisms against oxidative damage .

Chemical Reactions Analysis

Esterification Reactions

Phosphonic acids are commonly esterified to improve solubility or modify reactivity. (4-Hydroxybenzyl)phosphonic acid undergoes selective mono- and diesterification under controlled conditions:

Monoesterification

- Reagents : Triethyl orthoacetate, triethyl orthoformate, or diethoxymethyl acetate.

- Conditions : Room temperature, solvent-free or in 1,4-dioxane.

- Mechanism : Formation of an unstable intermediate (e.g., A in Scheme 1 of ), releasing ethanol and ethyl acetate.

- Yield : 72–94% for monoesters under optimized conditions .

Diesterification

- Reagents : Excess triethyl orthoacetate or phosphorus tribromide (PBr₃).

- Conditions : Elevated temperatures (90–140°C), catalytic ZnI₂ or sulfated polyborates (SPB) .

- Yield : 88–98% for diesters in solvent-free systems .

Comparative Reaction Conditions

| Reaction Type | Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Monoester | Triethyl orthoacetate | – | – | 25 | 94 | |

| Diester | Diethyl phosphite | SPB (5 wt%) | – | 90 | 98 | |

| Diester | P(OMe)₃ | Succinic acid | – | 25 | 98 |

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinones or carboxylic acid derivatives:

Oxidation to Quinones

- Reagents : KMnO₄, CrO₃, or H₂O₂.

- Conditions : Acidic or neutral aqueous media.

- Products : 4-(Phosphonomethyl)-1,2-benzoquinone .

Oxidation of the Benzyl Chain

- Reagents : O₂/Fe(II) systems (mimicking enzymatic HppE activity) .

- Mechanism : Radical-mediated dehydrogenation, forming epoxy or carbonyl intermediates .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Halogenation

- Reagents : SOCl₂, PBr₃.

- Conditions : Anhydrous dichloromethane, 0–25°C.

- Products : 4-(Phosphonomethyl)benzyl chloride/bromide .

Etherification

- Reagents : Alkyl halides (e.g., CH₃I).

- Conditions : Basic media (NaOH), phase-transfer catalysis.

- Yield : 65–80% for alkyl ether derivatives .

Complexation with Metal Ions

The phosphonic acid group acts as a polydentate ligand, forming stable complexes with transition metals:

Cu(II) Complexation

- Stability Constant (log K) : 8.2–9.1 for 1:1 complexes at pH 4–7 .

- Application : Catalytic systems for oxidation reactions .

Fe(II/III) Complexation

Acid-Base Reactions

This compound exhibits stepwise deprotonation:

- First Deprotonation (Phosphonic acid –OH) : pKa₁ ≈ 2.1 .

- Second Deprotonation (Phosphonic acid –OH) : pKa₂ ≈ 6.8 .

- Phenolic –OH Deprotonation : pKa₃ ≈ 10.2 .

Key Mechanistic Insights

- Esterification : Proceeds via transient intermediates (e.g., A in ), with solvent-free conditions favoring high yields .

- Oxidation : Radical pathways dominate in enzymatic analogs (e.g., HppE) , while classical reagents follow electrophilic mechanisms .

- Metal Complexation : Enhanced stability in acidic media due to chelate effect .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-Hydroxybenzyl)phosphonic Acid, and how are its structural properties characterized?

- Methodological Answer : Synthesis typically involves phosphorylation of 4-hydroxybenzyl alcohol using phosphorus trichloride or phosphorous acid derivatives under controlled conditions. Structural characterization employs techniques like nuclear magnetic resonance (NMR) for verifying phosphonic acid group integration (¹H/³¹P NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm P=O and P-OH bonds. X-ray photoelectron spectroscopy (XPS) is critical for surface analysis in hybrid materials .

Q. How is this compound detected and quantified in biological matrices, and what are common analytical challenges?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection in plant or tissue samples. A key challenge is distinguishing endogenous phosphonic acid from degradation products of fosetyl-Al. Laboratories convert detected phosphonic acid concentrations to fosetyl equivalents using molar mass ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl via 110/82 molecular weight adjustment) .

Q. What are the coordination properties of this compound in material science applications?

- Methodological Answer : The phosphonic acid group binds to metal oxides (e.g., Ti, Al) via tridentate coordination, enabling the design of metal-organic frameworks (MOFs) or layered double hydroxides (LDHs). Hydrothermal synthesis with metal salts (e.g., Cu²⁺, La³⁺) is commonly optimized by varying pH and temperature to control crystallinity and porosity .

Advanced Research Questions

Q. How can conflicting data on phosphonic acid origins (natural vs. synthetic) in plant samples be resolved?

- Methodological Answer : Isotopic labeling (e.g., ³²P tracing) and longitudinal residue monitoring in perennial crops are critical. Studies show phosphonic acid persists in plants for years post-fosetyl-Al application, complicating compliance assessments. Statistical modeling of historical application data and soil microbial activity assays help differentiate synthetic vs. endogenous sources .

Q. What molecular dynamics (MD) approaches elucidate proton transport mechanisms in phosphonic acid-functionalized ionomers?

- Methodological Answer : Ab initio MD simulations reveal that strong hydrogen bonding between phosphonic acid groups and hydronium ions slows proton diffusion. Comparative studies with sulfonic acid analogs highlight trade-offs between conductivity and chemical stability in fuel cell membranes. Experimental validation involves electrochemical impedance spectroscopy and small-angle X-ray scattering (SAXS) .

Q. How do phosphonic acid derivatives exhibit antimicrobial activity, and what mechanisms underlie resistance development?

- Methodological Answer : Derivatives like fosfomycin inhibit enolpyruvyl transferase (MurA) in bacterial cell wall synthesis. Resistance arises via mutation of MurA (e.g., Cys115 → Asp) or overexpression of efflux pumps. Structure-activity relationship (SAR) studies guide the design of non-hydrolyzable analogs to circumvent resistance .

Q. What experimental strategies optimize the degradation of phosphonic acid residues in environmental samples?

- Methodological Answer : Advanced oxidation processes (AOPs), such as UV/H₂O₂, generate hydroxyl radicals to break C-P bonds. Comparative efficiency studies show TiO₂ photocatalysis degrades 90% of phosphonic acid within 120 minutes under UV light. Biological degradation using Pseudomonas spp. is pH-sensitive, requiring buffered conditions (pH 6–8) for optimal activity .

Q. Data Contradiction Analysis

Q. Why do some studies report phosphonic acid concentrations 40-fold higher than fosetyl in plant tissues, and how should this inform regulatory thresholds?

- Methodological Answer : Phosphonic acid’s accumulation in perennial crops (e.g., fruit trees) and slow degradation kinetics explain elevated residues. Regulatory models must integrate time-dependent decay factors and differentiate between foliar vs. soil uptake pathways. Multi-year field trials are recommended to refine maximum residue limits (MRLs) .

Q. Tables for Key Findings

Properties

IUPAC Name |

(4-hydroxyphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBRSHSRMYZHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476083 | |

| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-07-3 | |

| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxybenzyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.